2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol, also known by its Chemical Abstracts Service number 1423025-48-2, is an organic compound characterized by its unique molecular structure. It has the molecular formula and a molecular weight of approximately 203.19 g/mol. The compound features an amino group, a difluoromethoxy substituent on a phenyl ring, and an alcohol functional group, making it of interest in various fields including medicinal chemistry and materials science.
There is no current information available on the mechanism of action of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol.
Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions.
Preliminary studies suggest that 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol may exhibit biological activities such as anti-inflammatory and analgesic effects. Its mechanism of action likely involves interactions with specific biological targets, where the amino group can form hydrogen bonds with biomolecules, enhancing its potential therapeutic properties .
The synthesis of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with an appropriate amine. This reaction is often conducted under controlled conditions, using catalysts in an inert atmosphere to minimize side reactions. Purification techniques such as recrystallization or chromatography are employed to isolate the product .
For large-scale production, similar synthetic routes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are commonly utilized to ensure consistent quality.
2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol has several notable applications:
Studies on the interaction of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol with various biomolecules are ongoing. Initial findings indicate that its structural features may enhance lipophilicity and membrane permeability, facilitating its interaction with cellular targets .
Several compounds share structural similarities with 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | C9H10F3N | Contains a trifluoromethyl group instead of difluoromethoxy |
2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol | C9H10F2N | Substituent on the para position of the phenyl ring |
(S)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol | C9H11F2NO | Features a stereocenter at the alpha carbon |
These compounds illustrate the diversity within this class of chemicals while highlighting the unique difluoromethoxy substituent in 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol, which may influence its biological activity and chemical reactivity differently compared to its analogs .